8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine
Description
Properties
Molecular Formula |
C7H6FN3 |
|---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
8-fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H6FN3/c1-5-2-6(8)7-10-9-4-11(7)3-5/h2-4H,1H3 |
InChI Key |
KBZMLHUREDSABB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=NN=C2C(=C1)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 8-Fluoro-6-methyl-triazolo[4,3-a]pyridine generally involves:
- Construction of the pyridine ring substituted with fluorine and methyl groups.
- Formation of the 1,2,4-triazole ring fused to the pyridine to generate the triazolopyridine bicyclic system.
- Introduction of functional groups at specific positions to enable further coupling or biological activity.
A representative method involves the cyclization of hydrazine derivatives with appropriately functionalized pyridine precursors under dehydrative conditions to form the fused triazolopyridine ring system.
Stepwise Preparation Method
Step 1: Preparation of Pyridyl Hydrazine Intermediate
- Starting from halogenated difluoropyridine derivatives (e.g., 5-chloro-2,3-difluoropyridine), nucleophilic substitution with hydrazine yields pyridyl hydrazine intermediates.
- For example, treatment of 5-chloro-2,3-difluoropyridine with hydrazine affords the corresponding pyridyl hydrazine compound, which is a key precursor for cyclization.
Step 2: Coupling with Acid Derivatives
- The pyridyl hydrazine is coupled with carboxylic acid derivatives such as naphthyridinone acids via amide bond formation using coupling agents like HATU.
- This step forms hydrazide intermediates necessary for subsequent cyclization.
Step 3: Cyclization via Dehydration
- The hydrazide intermediate undergoes intramolecular cyclization under dehydrative conditions to form the fusedtriazolo[4,3-a]pyridine ring system.
- This cyclization often occurs by dehydrating the hydrazine moiety, resulting in the formation of the triazole ring fused to the pyridine.
Step 4: Isolation and Purification
- The resulting compound can be isolated as a stable salt (e.g., hydrochloride salt) or as a monohydrate.
- The product exhibits high purity, often exceeding 95%, and stability to air, moisture, and elevated temperature.
Representative Synthetic Scheme (from Literature)
Advanced Synthetic Considerations
- Chiral Synthesis: Enantiomerically pure compounds can be obtained by using chiral acid coupling partners (e.g., (S)-methyl lactate derivatives) followed by cyclization, preserving enantiomeric excess.
- Cross-Coupling Reactions: Stille or Suzuki cross-coupling can be employed to introduce various substituents on the pyridine ring prior to hydrazine treatment, allowing structural diversification.
- Purity and Stability: The hydrazide intermediate (HYDZ) demonstrates excellent purity (≥95%) and can be efficiently converted to the triazolopyridine core with minimal impurities.
- Salt Forms: The final compound can be isolated as hydrochloride salts or monohydrates, enhancing stability and handling properties.
Analytical Data and Research Results Summary
Chemical Reactions Analysis
Nucleophilic Substitution
The fluorine atom at position 8 is highly reactive due to its electronegativity and the electron-deficient aromatic system. It undergoes nucleophilic substitution under basic conditions (e.g., with hydroxide, alkoxide, or amines). For example:
-
Mechanism : The fluorine acts as a leaving group, replaced by nucleophiles such as hydroxide, alkyl amines, or thiolates.
-
Conditions : Typically require polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures .
Electrophilic Aromatic Substitution
The methyl group at position 6 directs electrophilic substitution to adjacent positions. Potential reactions include:
-
Nitration : Adds nitro groups at ortho/para positions relative to the methyl group.
-
Sulfonation : Introduces sulfonic acid groups under acidic conditions.
Dehydration of Hydrazine Derivatives
A common method involves cyclization of hydrazine precursors. For example:
-
Hydrazine Formation : A pyridine derivative with a hydrazine group (e.g., 3-fluoro-2-hydrazinyl-5-substituted pyridine) reacts with a ketone or aldehyde.
-
Cyclization : Dehydration of the hydrazone intermediate forms the triazolopyridine core .
| Step | Reagents/Conditions | Key Transformation |
|---|---|---|
| 1 | Pyridine hydrazine, ketone | Hydrazone formation |
| 2 | Acidic conditions (e.g., HCl) | Dehydration → cyclization |
Stille Coupling
For fluorine substitution, Stille coupling may replace fluorine with aryl or alkyl groups:
-
Reagents : Trialkyltin reagents, palladium catalysts (e.g., Pd(PPh₃)₄).
-
Conditions : High temperatures (80–120°C) in inert solvents like dioxane .
Comparative Reactivity Analysis
Scientific Research Applications
8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of cancer and other diseases due to its ability to inhibit specific enzymes and pathways.
Mechanism of Action
The mechanism of action of 8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes, such as c-Met and VEGFR-2 kinases, which play crucial roles in cell signaling and proliferation. By binding to these enzymes, the compound disrupts their activity, leading to the inhibition of cancer cell growth and proliferation. Additionally, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific apoptotic pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereochemical and Positional Isomers
(R)-4-Amino-1-methylpyrrolidin-2-one hydrochloride is distinguished from its isomers by substituent positions and stereochemistry:
- (4S)-4-Aminopyrrolidin-2-one Hydrochloride (CAS: 672883-63-5): Shares the pyrrolidinone core but lacks the 1-methyl group. The (S)-configuration at the 4-position may alter receptor binding affinity compared to the (R)-form .
Table 1: Key Differences in Isomers
| Compound Name | CAS Number | Molecular Formula | Substituent Position | Stereochemistry | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| (R)-4-Amino-1-methylpyrrolidin-2-one HCl | 2708343-88-6 | C₅H₁₁ClN₂O | 1-Me, 4-NH₂ | R | 150.61 |
| (4S)-4-Aminopyrrolidin-2-one HCl | 672883-63-5 | C₄H₈ClN₂O | 4-NH₂ | S | 136.58 |
| (R)-3-Amino-2-pyrrolidinone HCl | 223407-19-0 | C₄H₈ClN₂O | 3-NH₂ | R | 136.58 |
Substituent Variations
The 1-methyl group in (R)-4-Amino-1-methylpyrrolidin-2-one hydrochloride differentiates it from analogs with bulkier or aromatic substituents:
- 4-DPCA and 2-DPCA (): These analogs feature decanoyl (C₁₀H₂₁) chains at the 4- or 2-positions, drastically altering hydrophobicity and membrane permeability compared to the methyl-substituted target compound .
Physicochemical Properties
- Solubility: Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, amitriptyline hydrochloride (Table 6, ) shows >90% solubility in methanol, suggesting similar trends for the target compound .
- Stability: Repeatability studies on dosulepin hydrochloride (Table 3, ) indicate that pyrrolidinone derivatives with aromatic substituents may degrade under acidic conditions, whereas the methyl group in the target compound could enhance stability .
Pharmacological Implications
Although pharmacological data for (R)-4-Amino-1-methylpyrrolidin-2-one hydrochloride is absent in the evidence, structural analogs provide insights:
Biological Activity
8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS Number: 1427432-11-8) is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFN
- Molecular Weight : 151.14 g/mol
- Structure : The compound features a triazole ring fused with a pyridine structure, which is significant for its biological activity.
Biological Activity Overview
Research indicates that 8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine exhibits various biological activities, particularly in the fields of oncology and neurology. Below are key findings regarding its biological effects:
Antitumor Activity
Recent studies have shown the compound's potential as an anticancer agent. For instance:
- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. In one study, it was evaluated against gastric cancer cell lines and showed promising results in inhibiting cell proliferation .
- Mechanism of Action : The primary mechanism appears to involve the inhibition of specific kinases associated with cancer progression. For example, compounds structurally related to 8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine have been reported to inhibit c-Met kinase activity, which is crucial in several cancers .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties:
- CNS Activity : Preliminary studies suggest that derivatives of this compound may have effects on neurotransmitter systems, potentially influencing conditions such as anxiety or depression .
Case Studies
-
Study on c-Met Kinase Inhibition :
A series of triazolo derivatives were synthesized and tested for their ability to inhibit c-Met kinase. Among these derivatives, one showed selective inhibition against tumor cells dependent on c-Met oncogene amplification . -
Anticancer Evaluation :
A comprehensive evaluation of various triazolo derivatives indicated that modifications in the molecular structure significantly affected their anticancer potency. The study highlighted that 8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine and its analogs could serve as templates for developing new anticancer drugs .
Q & A
Q. What are the common synthetic routes for 8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine?
The synthesis typically involves multi-step procedures starting with substituted pyridines or triazole precursors. A validated approach includes:
- Condensation and Cyclization : Reacting phenyl(1H-1,2,4-triazol-5-yl)methanone with halogenated alkenoates (e.g., ethyl 4-bromo-3-methylbut-2-enoate) in the presence of a base (e.g., K₂CO₃) and DMF, followed by purification via column chromatography .
- Iodine-Mediated Oxidative Cyclization : Sequential condensation of aminopyridines with carbonyl compounds, followed by iodine-mediated cyclization to form the triazolo-pyridine core .
| Reaction Conditions | Key Reagents | Yield |
|---|---|---|
| DMF, K₂CO₃, 8h stirring | Ethyl 4-bromo-3-methylbut-2-enoate | ~72% |
| I₂, CH₃CN, reflux | Aminopyridine derivatives | 60–75% |
Q. How is the structural integrity of 8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine confirmed?
Structural validation employs:
Q. What safety protocols are recommended for handling triazolo-pyridine derivatives?
- Engineering Controls : Use fume hoods and ensure eyewash stations/safety showers are accessible .
- Personal Protective Equipment (PPE) :
- Chemical-resistant gloves (e.g., nitrile) and EN166-certified goggles.
- Flame-retardant lab coats and closed-toe shoes .
- Spill Management : Avoid drains; use absorbents like vermiculite .
Advanced Research Questions
Q. How can synthetic yield be optimized for 8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine?
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., sulfolane) enhance reaction rates at 150°C for cyclization steps .
- Catalyst Screening : Transition metals (e.g., Pd) may improve cross-coupling efficiency for fluorinated intermediates.
- Purification : Recrystallization from hexane/ethyl acetate (3:1 v/v) yields high-purity crystals .
Q. How to analyze biological activity discrepancies in triazolo-pyridine derivatives?
Address contradictions via:
- Dose-Response Studies : Test varying concentrations (e.g., 0.1–100 µM) to identify IC₅₀ values for enzyme inhibition .
- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., fluoro vs. methyl groups) using molecular docking .
- Assay Validation : Replicate results across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .
Q. What methodologies resolve conflicting spectral data for triazolo-pyridine derivatives?
- Multi-Technique Cross-Validation : Combine ¹H NMR, ³¹P NMR (for phosphonates), and IR to confirm functional groups .
- Isotopic Labeling : Use ¹⁵N-labeled precursors to clarify nitrogen environments in the triazole ring .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict spectral peaks and assign ambiguities .
Q. How to design experiments for evaluating pharmacokinetic properties?
Q. What are the key challenges in scaling up triazolo-pyridine synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

